N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thiophene derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mechanism of Action
Target of Action
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide is a compound that has been found to inhibit the activity of CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by binding to them and inhibiting their activity . This interaction results in changes in the cellular processes regulated by these kinases
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by CLK1 and DYRK1A kinases . These pathways are involved in various cellular processes, including cell division, signal transduction, and protein synthesis . The inhibition of these kinases disrupts these processes, leading to downstream effects that can include cell death, reduced proliferation, and altered cellular function .
Pharmacokinetics
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiophene core. These properties are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of CLK1 and DYRK1A kinases . This can lead to a variety of effects, depending on the specific cellular context. For example, in cancer cells, this could result in reduced proliferation or induced cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its high cost and limited availability in some regions. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its potential applications fully.
Future Directions
There are several future directions for N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide research, including the investigation of its potential applications in agriculture, medicine, and neuroscience. In agriculture, further research is needed to determine the optimal dosage and duration of this compound supplementation in various animal species. In medicine, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. In neuroscience, further research is needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of this compound and reduce the cost of production.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully elucidate the potential applications of this compound and optimize its synthesis method.
Synthesis Methods
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid and subsequent amidation. Another method involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid chloride and subsequent amidation. The synthesis of this compound has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide has potential applications in various fields of scientific research, including agriculture, medicine, and neuroscience. In agriculture, this compound has been shown to improve the growth performance of animals, increase feed intake, and reduce the environmental impact of animal waste. In medicine, this compound has been studied for its potential anticancer and antiviral properties, as well as its ability to modulate the immune system. In neuroscience, this compound has been shown to enhance memory and learning, as well as promote neuroprotection.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFZRRSHKTWVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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